Thalidomide-5-O-CH2-COOH: A Comprehensive Technical Guide to Synthesis and Properties
Thalidomide-5-O-CH2-COOH: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, and the predicted physicochemical and pharmacological properties of Thalidomide-5-O-CH2-COOH. This derivative of thalidomide (B1683933) is of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it can function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Synthesis of Thalidomide-5-O-CH2-COOH
The synthesis of Thalidomide-5-O-CH2-COOH is a multi-step process that begins with the preparation of a hydroxylated thalidomide precursor, followed by the introduction of the carboxymethoxy group via an ether linkage. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 4-Hydroxythalidomide
This procedure is based on the reaction of 3-hydroxyphthalic anhydride with racemic α-aminoglutarimide hydrochloride.[1]
Materials:
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3-Hydroxyphthalic anhydride
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rac-α-Aminoglutarimide hydrochloride
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Sodium acetate (B1210297)
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Glacial acetic acid
Procedure:
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A mixture of 3-hydroxyphthalic anhydride (1 equivalent), rac-α-aminoglutarimide hydrochloride (1 equivalent), and sodium acetate (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
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The reaction mixture is heated to 110 °C and stirred for 12 hours.[1]
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After cooling to room temperature, the reaction mixture is poured into ice-water.
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The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent such as ethanol (B145695) or diethyl ether to remove impurities.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield 4-hydroxythalidomide as a solid. The expected yield for a similar reaction is reported to be around 66%.[1]
Experimental Protocol: Synthesis of Thalidomide-5-O-CH2-COOH
This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with a protected form of bromoacetic acid, followed by deprotection.
Materials:
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4-Hydroxythalidomide
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tert-Butyl bromoacetate
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Potassium carbonate (or another suitable base like cesium carbonate)
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
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Trifluoroacetic acid (TFA)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
Part A: Williamson Ether Synthesis
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To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes to form the phenoxide.
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Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove DMF and any remaining salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl protected intermediate.
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Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected intermediate.
Part B: Deprotection
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Dissolve the purified tert-butyl protected intermediate in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (typically 10-20% v/v) to the solution.
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Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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The crude product can be purified by recrystallization or flash chromatography to yield Thalidomide-5-O-CH2-COOH.
Physicochemical Properties
The exact physicochemical properties of Thalidomide-5-O-CH2-COOH are not extensively reported in the literature. However, they can be predicted based on the known properties of thalidomide and its derivatives.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₅H₁₂N₂O₆ |
| Molecular Weight | 316.27 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Likely to have low aqueous solubility, similar to thalidomide, but the carboxylic acid moiety may increase solubility in basic aqueous solutions. Soluble in organic solvents like DMSO and DMF. |
| LogP (calculated) | The introduction of the polar carboxymethoxy group is expected to decrease the LogP compared to thalidomide. |
| Stability | The glutarimide (B196013) ring of thalidomide is susceptible to hydrolysis under physiological conditions. This instability is expected to be retained in this derivative. |
Pharmacological Properties and Mechanism of Action
Thalidomide-5-O-CH2-COOH is designed to retain the core pharmacological activity of thalidomide, which is its ability to bind to the Cereblon (CRBN) protein. CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).
The binding of thalidomide and its derivatives to CRBN modulates the substrate specificity of the E3 ligase complex.[2] This can lead to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not normally targeted by this E3 ligase.
In the context of PROTACs, Thalidomide-5-O-CH2-COOH serves as the E3 ligase-binding moiety. The carboxylic acid group provides a convenient point of attachment for a linker, which in turn is connected to a ligand that binds to a specific protein of interest (POI) targeted for degradation. The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the ubiquitination and degradation of the POI.
Conclusion
Thalidomide-5-O-CH2-COOH is a valuable synthetic intermediate for the development of PROTACs and other chemical biology tools. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The key feature of this molecule is the retention of the thalidomide core's ability to bind to the CRBN E3 ligase, coupled with a functional handle for further chemical modification. This guide provides a foundational understanding for researchers aiming to synthesize and utilize this important compound in the pursuit of novel therapeutics based on targeted protein degradation.
